N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with chloro, trifluoromethyl, and dimethyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be performed using trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrimidine derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, while the pyrimidine ring provides a stable scaffold for these interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecyl-benzamide: Known for its selective activation of p300 HAT activity.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various urea and thiourea derivatives.
tert-Butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate: A compound with potential pharmaceutical applications.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chloro, trifluoromethyl, and dimethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-7-8(2)19-6-20-12(7)13(22)21-9-3-4-11(15)10(5-9)14(16,17)18/h3-6H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXHPXIOXHSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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